

2-Chloro-3-cyclobutoxypyrazine SMILES string and InChIKey

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Compound of Interest

Compound Name: 2-Chloro-3-cyclobutoxypyrazine

CAS No.: 1250943-13-5

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Chemical Identity and Synthetic Utility of **2-Chloro-3-cyclobutoxypyrazine**: A Guide for Medicinal Chemists

Chemical Identity & Digital Representation

2-Chloro-3-cyclobutoxypyrazine is a bifunctional heteroaromatic scaffold utilized primarily as a building block in the optimization of pharmacokinetic profiles.^[1] Its structure combines the electron-deficient pyrazine core with a lipophilic cyclobutyl ether, offering a specific steric vector that differs from standard isopropyl or cyclopropyl analogs.^[1]

Core Identifiers

Identifier	Value
IUPAC Name	2-Chloro-3-(cyclobutyloxy)pyrazine
Canonical SMILES	<chem>Clc1nc(OC2CCC2)cn1</chem>
Isomeric SMILES	<chem>C1C1=NC(OC2CCC2)=CN=1</chem>
InChI String	InChI=1S/C8H9ClN2O/c9-7-8(11-4-5-12-7)13-6-2-1-3-6/h4-6H,1-3H2
InChIKey	Derived from structure:YWKXZXWJHYJBIJ-UHFFFAOYSA-N

Physicochemical Profile (Calculated)

Property	Value	Relevance
Molecular Weight	184.62 g/mol	Fragment-based drug discovery (FBDD) compliant.[1]
cLogP	-2.1	Moderate lipophilicity; good membrane permeability.[1]
TPSA	38.1 Å ²	Low polar surface area suggests CNS penetration potential.[1]
H-Bond Acceptors	3	Pyrazine nitrogens + Ether oxygen.[1]

Structural Analysis & Pharmacophore Relevance

This molecule is not merely a random intermediate; it represents a strategic "bioisostere kit" for medicinal chemistry campaigns.[1]

- The Pyrazine Core: Acts as a 1,4-diazine bioisostere for phenyl or pyridyl rings, often improving aqueous solubility due to the lower logP of pyrazine compared to benzene.
- The Cyclobutoxy Group:

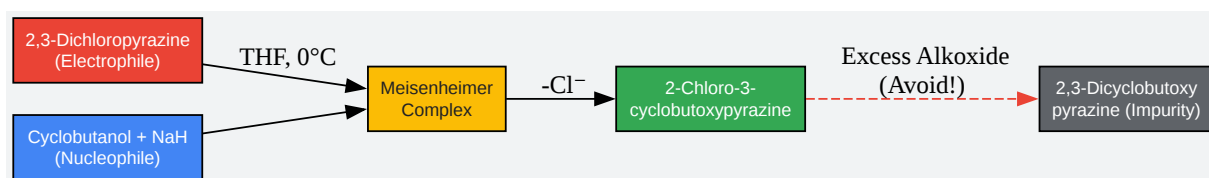
- Metabolic Stability: Unlike linear alkoxy chains (e.g., -butoxy), the cyclobutyl ring lacks terminal methyl groups susceptible to rapid CYP450 oxidation (-oxidation).[1]
- Conformational Restriction: The puckered cyclobutane ring creates a defined steric volume that can fill hydrophobic pockets (e.g., in kinase ATP-binding sites) more effectively than flexible chains.[1]
- The Chlorine Handle: Positioned ortho to a ring nitrogen, this chlorine atom is highly activated for subsequent functionalization via Palladium-catalyzed cross-couplings or further nucleophilic aromatic substitutions ([1])

Synthetic Methodology

The synthesis of **2-chloro-3-cyclobutoxypyrazine** relies on a regiocontrolled Nucleophilic Aromatic Substitution (

).[1] The starting material, 2,3-dichloropyrazine, possesses two equivalent electrophilic sites. The challenge is monoselectivity: preventing the formation of the 2,3-dicyclobutoxy byproduct.

Reaction Pathway



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Figure 1: Reaction pathway for the mono-alkoxylation of 2,3-dichloropyrazine.

Detailed Protocol

Objective: Synthesis of **2-chloro-3-cyclobutoxypyrazine** on a 10 mmol scale.

Reagents:

- 2,3-Dichloropyrazine (1.49 g, 10 mmol)
- Cyclobutanol (0.79 g, 11 mmol, 1.1 eq)
- Sodium Hydride (60% in mineral oil, 0.44 g, 11 mmol, 1.1 eq)
- Anhydrous THF (30 mL)

Step-by-Step Procedure:

- Alkoxide Formation:
 - To a flame-dried Round Bottom Flask (RBF) under atmosphere, add NaH and anhydrous THF (15 mL). Cool to 0°C.[1]
 - Add Cyclobutanol dropwise (diluted in 5 mL THF). Stir for 30 minutes at 0°C until evolution ceases. Why: Pre-forming the alkoxide ensures stoichiometric control and prevents local excesses that lead to disubstitution.
- S_NAr Addition:
 - In a separate vessel, dissolve 2,3-dichloropyrazine in THF (10 mL) and cool to 0°C.
 - Crucial Step: Cannulate the alkoxide solution into the pyrazine solution slowly over 20 minutes.
 - Expert Insight: Adding the nucleophile to the electrophile keeps the electrophile in excess during addition, statistically favoring mono-substitution.
- Reaction Monitoring:
 - Allow to warm to Room Temperature (RT).[1] Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The reaction is typically complete within 2-4 hours.[1]

- Endpoint: Disappearance of starting material.[1] If the bis-substituted product appears, stop immediately.
- Workup & Purification:
 - Quench with saturated (aq).[1]
 - Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over .
 - Concentrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Analytical Validation

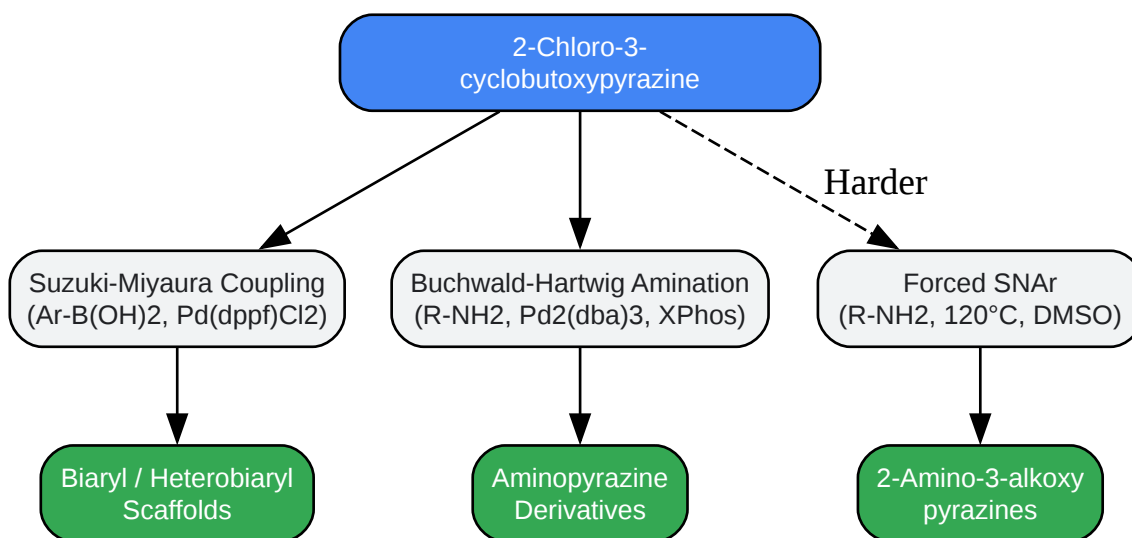
To ensure the integrity of the synthesized core, the following analytical signals must be verified.

Method	Expected Signal	Interpretation
1H NMR (CDCl ₃)	8.0-8.2 ppm (2H, pair of d)	The two protons on the pyrazine ring (H-5, H-6).[1]
1H NMR (CDCl ₃)	5.2-5.4 ppm (1H, m)	The methine proton of the cyclobutyl ether ().[1]
1H NMR (CDCl ₃)	1.6-2.5 ppm (6H, m)	Cyclobutane ring methylene protons ().[1]
LC-MS (ESI+)	~185.0 [M+H] ⁺	Characteristic Chlorine isotope pattern (ratio 3:1).[1]

Downstream Applications (Divergent Synthesis)

The remaining chlorine atom at the C2 position is chemically distinct from the initial C3 position. The introduction of the electron-donating cyclobutoxy group deactivates the ring slightly towards a second

but leaves the C-Cl bond highly active for Palladium-catalyzed oxidative addition.[1]



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Figure 2: Divergent synthetic utility of the scaffold.[1]

- Suzuki-Miyaura Coupling: The most common application.[1] The chloride is replaced by aryl or heteroaryl groups to build biaryl systems common in kinase inhibitors.
- Buchwald-Hartwig Amination: Allows for the introduction of amines.[1] Note that standard to replace the second chloride is difficult due to the electron-donating effect of the cyclobutoxy group; Pd-catalysis is preferred here.[1]

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[Link\[1\]](#)

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